molecular formula C8H14N2 B7811421 1-sec-butyl-3-methyl-1H-pyrazole

1-sec-butyl-3-methyl-1H-pyrazole

Cat. No.: B7811421
M. Wt: 138.21 g/mol
InChI Key: NTAJPPAJQLYKBR-UHFFFAOYSA-N
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Description

1-sec-butyl-3-methyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-sec-butyl-3-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazines with 1,3-diketones or their equivalents. For instance, the reaction of sec-butyl hydrazine with 3-methyl-2,4-pentanedione under acidic or basic conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and optimized reaction conditions are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

1-sec-butyl-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce corresponding amines .

Scientific Research Applications

1-sec-butyl-3-methyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-sec-butyl-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

1-sec-butyl-3-methyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:

  • 1-tert-butyl-3-methyl-1H-pyrazole
  • 1-sec-butyl-3-methyl-1H-pyrazol-5-amine
  • 3-methyl-1H-pyrazole

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications. For instance, the presence of different alkyl groups can influence the compound’s solubility, reactivity, and biological activity .

Conclusion

This compound is a versatile compound with significant potential in various fields. Its synthesis, chemical reactivity, and applications make it a valuable subject of study in both academic and industrial research.

Properties

IUPAC Name

1-butan-2-yl-3-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-4-8(3)10-6-5-7(2)9-10/h5-6,8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAJPPAJQLYKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=CC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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